3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol 3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18830263
InChI: InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3
SMILES:
Molecular Formula: C12H15BCl2O3
Molecular Weight: 289.0 g/mol

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

CAS No.:

Cat. No.: VC18830263

Molecular Formula: C12H15BCl2O3

Molecular Weight: 289.0 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol -

Specification

Molecular Formula C12H15BCl2O3
Molecular Weight 289.0 g/mol
IUPAC Name 3,5-dichloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Standard InChI InChI=1S/C12H15BCl2O3/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6,16H,1-4H3
Standard InChI Key DOOKAOXAUBXWRU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)O

Introduction

Chemical Identity and Structural Properties

The compound’s structural framework consists of a phenolic ring substituted with two chlorine atoms at the 3- and 5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 2-position. This configuration imparts distinct electronic and steric properties, which are critical for its reactivity in Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions.

Molecular and Physical Characteristics

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H15BCl2O3\text{C}_{12}\text{H}_{15}\text{BCl}_2\text{O}_3
Molecular Weight288.967–289.0 g/mol
CAS Number2557358-67-3
Purity≥95%
Storage Conditions2–8°C
SMILES NotationClC=1C(=C(C=C(C1)Cl)O)B1OC(C(O1)(C)C)(C)C

The slight discrepancy in molecular weight (288.967 vs. 289.0 g/mol) arises from rounding conventions in mass spectrometry and computational calculations .

Reactivity and Functional Utility

The compound’s reactivity is governed by two key features:

  • Boronate Group: Facilitates Suzuki-Miyaura cross-couplings with aryl halides, enabling the construction of biaryl systems central to pharmaceuticals and materials.

  • Chlorine Substituents: Serve as leaving groups in nucleophilic aromatic substitution or as directing groups in metal-catalyzed C–H functionalizations.

Applications in Pharmaceutical Synthesis

Recent studies highlight its role in synthesizing inhibitors targeting viral polymerases, including hepatitis C virus (HCV) NS5B . The chlorine atoms enhance binding affinity to hydrophobic enzyme pockets, while the boronate group allows modular coupling with heterocyclic fragments .

Hazard StatementPrecautionary Measures
H302 (Harmful if swallowed)Use personal protective equipment (PPE); avoid ingestion.
H315 (Skin irritation)Wear gloves and lab coats.
H319 (Eye irritation)Use safety goggles.
H335 (Respiratory irritation)Work in a fume hood.

First-aid measures include rinsing affected areas with water and seeking medical attention for persistent symptoms.

Comparative Analysis with Related Boronates

To contextualize its utility, the following table contrasts it with structurally similar boronate esters:

Compound NameMolecular FormulaKey Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenolC12H17BO3\text{C}_{12}\text{H}_{17}\text{BO}_3Suzuki couplings, material science
5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenolC12H16BClO3\text{C}_{12}\text{H}_{16}\text{BClO}_3Polymer synthesis
2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenolC12H15BCl2O3\text{C}_{12}\text{H}_{15}\text{BCl}_2\text{O}_3Pesticide development

The 3,5-dichloro derivative exhibits superior steric hindrance compared to mono-chloro analogs, enhancing selectivity in coupling reactions .

Future Directions and Research Opportunities

Ongoing investigations aim to:

  • Optimize its use in continuous-flow synthesis for scalable pharmaceutical production.

  • Explore photocatalytic applications leveraging its boron-chlorine electronic interplay.

  • Develop chiral variants for asymmetric catalysis.

These endeavors underscore its potential as a cornerstone in next-generation synthetic methodologies.

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